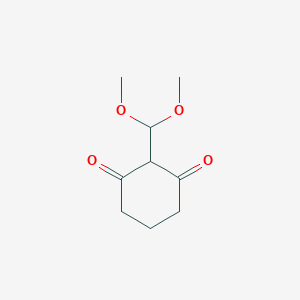

2-(Dimethoxymethyl)cyclohexane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

2-(dimethoxymethyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C9H14O4/c1-12-9(13-2)8-6(10)4-3-5-7(8)11/h8-9H,3-5H2,1-2H3 |

InChI Key |

RPEJRMSSXWUEJP-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1C(=O)CCCC1=O)OC |

Origin of Product |

United States |

Contextualization Within Cyclohexane 1,3 Dione Chemistry

Cyclohexane-1,3-dione and its derivatives are recognized as crucial precursors in synthetic organic chemistry. researchgate.net They serve as versatile intermediates for the creation of a wide array of biologically significant natural products, pharmaceuticals, and various heterocyclic compounds. researchgate.netgoogle.com The cyclohexane-1,3-dione framework is a key structural motif in numerous compounds known for activities such as herbicidal and anti-inflammatory properties. google.com

These diones are foundational materials for synthesizing more complex molecules, including bioactive alkaloids, polyphenols, and acridine (B1665455) dione-type heterocycles. google.com Their reactivity allows for participation in a variety of chemical transformations, such as Michael additions, aldol (B89426) condensations, and multicomponent reactions, to build fused heterocyclic systems like xanthenes, pyrans, and pyridines. sigmaaldrich.comnih.gov The adaptability of the cyclohexane-1,3-dione scaffold makes it a valuable building block in medicinal and pharmaceutical chemistry. google.comnih.gov For instance, it is a key starting material in the synthesis of certain steroids and terpenoids. orgsyn.org

Significance of the Dimethoxymethyl Group in Contemporary Organic Synthesis

The dimethoxymethyl group, [(CH₃O)₂CH-], is a dimethyl acetal (B89532). In modern organic synthesis, acetals are primarily employed as protecting groups for carbonyl functionalities like aldehydes and ketones. chemistrysteps.comjove.comtotal-synthesis.compearson.com This protective role is essential in multi-step syntheses where a carbonyl group needs to be shielded from reaction conditions while transformations are carried out on other parts of the molecule. pressbooks.pub

The significance of the dimethoxymethyl group and other acetals lies in their stability and selective reactivity. They are inert to a wide range of reagents, including bases, nucleophiles, organometallic reagents, hydrides, and oxidizing agents. jove.comtotal-synthesis.com This stability allows for selective reactions, such as the reduction of an ester in the presence of a ketone. chemistrysteps.comjove.com The acetal can be formed conveniently and is readily removed (deprotected) under mild acidic hydrolysis conditions to regenerate the original carbonyl group, a critical requirement for an effective protecting group. jove.compressbooks.pub This reversible protection strategy is a cornerstone of modern synthetic methodology, enabling the construction of complex molecular architectures. pressbooks.pub

Advanced Spectroscopic and Computational Characterization of 2 Dimethoxymethyl Cyclohexane 1,3 Dione

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to elucidating the molecular structure and properties of 2-(Dimethoxymethyl)cyclohexane-1,3-dione. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy offer detailed insights into its atomic connectivity, functional groups, molecular mass, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule. It is particularly crucial for studying the keto-enol tautomerism inherent to β-dicarbonyl compounds. researchgate.netencyclopedia.pub In solution, the compound exists as an equilibrium mixture of the diketo form and the more stable enol form.

The ¹H NMR spectrum is expected to show distinct signals for each tautomer. For the diketo tautomer, characteristic signals would include multiplets for the cyclohexane (B81311) ring protons, a singlet for the two equivalent methoxy (B1213986) groups of the acetal (B89532), and a signal for the methine proton at the C2 position. In the enol tautomer, the disappearance of the C2 proton signal and the appearance of a downfield enolic hydroxyl proton signal are key indicators. The chemical shifts of the cyclohexane ring protons and the methoxy groups would also differ between the two forms due to changes in the electronic environment.

¹³C NMR spectroscopy complements the proton data. The diketo form would exhibit two distinct carbonyl signals (C1 and C3). In the enol form, these are replaced by signals corresponding to a carbonyl carbon and two sp²-hybridized carbons of the enol double bond (C1, C2, and C3). The signal for the C2 carbon shifts significantly upfield in the enol form compared to the diketo form. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Tautomers

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Diketo Form | ||

| CH(OCH₃)₂ | ~4.5-5.0 (s, 1H) | ~100-105 |

| OCH₃ | ~3.3-3.5 (s, 6H) | ~50-55 |

| C4/C6-H₂ | ~2.5-2.8 (m, 4H) | ~35-40 |

| C5-H₂ | ~1.9-2.2 (m, 2H) | ~20-25 |

| C1/C3 (C=O) | - | ~200-210 |

| Enol Form | ||

| OH | ~10-12 (br s, 1H) | - |

| CH(OCH₃)₂ | ~4.8-5.2 (s, 1H) | ~100-105 |

| OCH₃ | ~3.4-3.6 (s, 6H) | ~50-55 |

| C4/C6-H₂ | ~2.3-2.6 (m, 4H) | ~30-35 |

| C5-H₂ | ~1.8-2.1 (m, 2H) | ~20-25 |

| C1 (C=O) | - | ~190-195 |

| C2 (=C) | - | ~105-110 |

Note: Predicted values are based on data for analogous substituted cyclohexane-1,3-diones.

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum provides clear evidence for the keto-enol tautomerism.

The diketo form is characterized by strong absorption bands in the carbonyl stretching region, typically between 1700 and 1730 cm⁻¹, corresponding to the two ketone groups. libretexts.org The enol tautomer, however, displays a different pattern. The presence of a conjugated system and hydrogen bonding results in a shift of the carbonyl absorption to a lower wavenumber, generally appearing as a strong band between 1650 and 1670 cm⁻¹. nih.gov A broad absorption band for the C=C double bond of the enol is also observed around 1550–1640 cm⁻¹. nih.gov A very broad O-H stretching band for the enolic hydroxyl group can be seen in the 2500–3200 cm⁻¹ region. Additionally, the C-O stretching vibrations of the dimethoxymethyl group are expected in the fingerprint region, typically around 1050-1150 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Enol | 3200 - 2500 | Broad, Strong |

| C-H Stretch (sp³) | Both | 3000 - 2850 | Medium |

| C=O Stretch | Diketo | 1730 - 1700 | Strong |

| C=O Stretch (conjugated) | Enol | 1670 - 1650 | Strong |

| C=C Stretch (enol) | Enol | 1640 - 1550 | Medium-Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its structure. Due to the presence of the acetal group, the molecular ion is often unstable under Electron Impact (EI) ionization. psu.edu

The fragmentation is typically initiated by cleavage of the bonds adjacent to the oxygen atoms of the acetal or the carbonyl groups. A common fragmentation pathway for the dimethoxymethyl group involves the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion. Another significant fragmentation is the loss of a molecule of methanol (B129727) (CH₃OH). Alpha-cleavage adjacent to the carbonyl groups of the cyclohexane-1,3-dione ring can also occur, leading to the formation of acylium ions. libretexts.org

Table 3: Expected Key Fragments in the Mass Spectrum of this compound (Molecular Weight: 186.22 g/mol )

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 186 | Molecular Ion [M]⁺ | [C₉H₁₄O₄]⁺ |

| 155 | [M - OCH₃]⁺ | [C₈H₁₁O₃]⁺ |

| 154 | [M - CH₃OH]⁺ | [C₈H₁₀O₃]⁺ |

| 127 | [M - CO - OCH₃]⁺ | [C₇H₁₁O₂]⁺ |

| 111 | [Cyclohexanedione ring fragment]⁺ | [C₆H₇O₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within the molecule and for quantifying the keto-enol tautomeric equilibrium. researchgate.net The two tautomers possess different chromophores, leading to distinct absorption spectra.

The diketo form typically exhibits a weak absorption band in the UV region corresponding to the n→π* transition of the isolated carbonyl groups, usually observed around 270-290 nm. rsc.org The enol form, which contains a conjugated π-system (O=C-C=C-OH), shows a much stronger absorption band at a longer wavelength, corresponding to a π→π* transition. researchgate.netsemanticscholar.org This band is typically observed in the range of 300-330 nm. The position and intensity of these absorption bands are sensitive to solvent polarity, which can shift the keto-enol equilibrium. rsc.org

Table 4: Typical UV-Vis Absorption Maxima (λmax) for this compound Tautomers

| Tautomer | Electronic Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Diketo | n→π* | 270 - 290 | Low |

Computational Chemistry Studies

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of the molecule's conformational landscape and stability.

Conformational Analysis of the Cyclohexane Ring System

Computational methods, such as Density Functional Theory (DFT), are used to analyze the conformational preferences of the this compound molecule. The six-membered cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.

For a 2-substituted cyclohexane-1,3-dione, the substituent can occupy either an axial or an equatorial position. The large dimethoxymethyl group is expected to have a strong preference for the equatorial position. This preference minimizes unfavorable steric interactions, specifically 1,3-diaxial interactions with the axial hydrogens at the C4 and C6 positions of the ring. youtube.com The conformer with the axial dimethoxymethyl group would be significantly higher in energy and thus less populated at equilibrium. Computational analysis can quantify this energy difference, confirming that the equatorial conformer is the most stable ground-state structure. The inversion barrier between the two chair forms can also be calculated, providing information on the molecule's flexibility. scielo.org.mx

Energy Profiles of Ring Inversion and Topomerization Pathways

Computational studies, particularly using density functional theory (DFT) methods such as M06-2X with a 6-311++G(2d,2p) basis set, have elucidated the intricate pathways for the chair-chair interconversion of 1,3-cyclohexanedione (B196179). scielo.org.mx Unlike cyclohexane, which exhibits a straightforward ring inversion through a boat transition state, the process in 1,3-cyclohexanedione is more complex, involving a combination of inversion and topomerization (the interconversion of chemically equivalent but structurally distinct forms).

The global process for 1,3-cyclohexanedione involves multiple stationary points on the potential energy surface, including chair conformations, twisted boat intermediates, and boat-like transition states. The calculated conformational inversion energy for the parent 1,3-cyclohexanedione is approximately 1.87 kcal/mol. scielo.org.mx This process is characterized by a flattened chair conformation due to the presence of the two carbonyl groups. The ring inversion proceeds through a series of steps involving twisted-boat intermediates. researchgate.net

The introduction of a dimethoxymethyl group at the 2-position is expected to significantly influence this energy profile. The steric bulk of the substituent will likely raise the energy barriers for both ring inversion and topomerization. The preference for the substituent to occupy an equatorial position to minimize 1,3-diaxial interactions will be a dominant factor. sapub.org The rotational conformations of the dimethoxymethyl group itself will further complicate the potential energy surface, introducing additional local minima and transition states.

Below is a table summarizing the calculated relative free energies for the stationary points in the inversion process of the parent 1,3-cyclohexanedione, which serves as a foundational model.

| Conformation/Transition State | Relative Free Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| Twisted Boat A | 4.04 |

| Transition State (Boat) | 4.10 |

| Twisted Boat B | 3.43 |

| Inversion Transition State | 1.87 |

Data based on the theoretical study of 1,3-cyclohexanedione. scielo.org.mx

Theoretical Modeling of Keto-Enol Tautomeric Equilibria

The presence of α-hydrogens in this compound allows for the existence of keto-enol tautomers. Theoretical modeling, primarily through DFT calculations, is a powerful tool to investigate the relative stabilities of these tautomers and predict the equilibrium position. researchgate.net The equilibrium is influenced by several factors, including the electronic and steric nature of substituents, solvent effects, and intramolecular hydrogen bonding. researchgate.netmdpi.com

For 2-substituted β-diketones, the nature of the substituent at the 2-position plays a crucial role in determining the predominant tautomeric form. rsc.org While 2-unsubstituted or 2-aryl substituted β-diketones often favor the enol form due to the formation of a stable, resonance-assisted intramolecular hydrogen bond, 2-alkyl substituents can shift the equilibrium towards the diketo form due to steric hindrance. researchgate.netrsc.org

Theoretical calculations would involve geometry optimization of both the diketo and the possible enol tautomers, followed by the calculation of their relative energies. The inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM), is crucial as the tautomeric equilibrium is known to be solvent-dependent. orientjchem.org Polar solvents tend to stabilize the more polar diketo form. orientjchem.org

A hypothetical equilibrium for this compound is presented in the table below, illustrating the type of data that would be obtained from theoretical modeling.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in Water, kcal/mol) | Equilibrium Constant (KT = [enol]/[keto]) |

|---|---|---|---|

| Diketone | 0.00 (Hypothetical) | 0.00 (Hypothetical) | To be calculated |

| Enol | ΔEgas (Hypothetical) | ΔEwater (Hypothetical) |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of molecules. For this compound, these calculations can elucidate various molecular properties and reactivity descriptors. These descriptors are derived from the molecular orbitals and the electron density distribution.

Commonly calculated descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Other important descriptors include:

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom in the molecule, which can be used to predict sites of nucleophilic or electrophilic attack.

While specific calculated values for this compound are not available, the table below presents a hypothetical set of quantum chemical descriptors that would be obtained from such a study, based on typical values for related compounds.

| Descriptor | Hypothetical Value | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability |

| Dipole Moment (μ) | 3.5 D | Measure of the molecule's overall polarity |

| Electrophilicity Index (ω) | 1.5 eV | Measure of the molecule's ability to act as an electrophile |

Synthetic Applications and Derivative Synthesis of 2 Dimethoxymethyl Cyclohexane 1,3 Dione

Utilization as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of the protected aldehyde and the two ketone functionalities makes 2-(dimethoxymethyl)cyclohexane-1,3-dione a valuable precursor for constructing intricate molecular frameworks. Its utility is most pronounced in the synthesis of heterocyclic systems, natural product scaffolds, and complex carbocycles.

The unmasked 2-formyl group, in conjunction with the adjacent ketone functionalities, provides an ideal electrophilic scaffold for reactions with various dinucleophiles to form a wide array of heterocyclic compounds. Cyclohexane-1,3-dione derivatives are well-established precursors for synthesizing biologically active heterocycles. google.comgoogle.comresearchgate.net This reactivity is harnessed to produce fused and substituted nitrogen- and oxygen-containing ring systems.

Commonly synthesized heterocyclic systems from related 2-acyl diones include:

Pyrazoles: Reaction with hydrazine (B178648) derivatives condenses with the dicarbonyl system to form pyrazole (B372694) rings.

Isoxazoles: Condensation with hydroxylamine (B1172632) yields isoxazole (B147169) derivatives.

Pyrimidines: Reactions with urea (B33335) or thiourea (B124793) can lead to the formation of fused pyrimidine (B1678525) systems.

Chromenes (Benzopyrans): Condensation reactions, particularly with phenolic compounds, can yield various chromene derivatives, which are important structural motifs in many natural products. sphinxsai.comrsc.org

The general strategy involves the in situ hydrolysis of the acetal (B89532) followed by condensation with a dinucleophile, leading to cyclization and dehydration to furnish the final heterocyclic product.

Table 1: Examples of Heterocyclic Systems Derived from 2-Formylcyclohexane-1,3-dione Precursors

| Heterocycle Class | Dinucleophile | Key Reaction Type |

|---|---|---|

| Fused Pyrazoles | Hydrazine Hydrate (B1144303) | Condensation-Cyclization |

| Fused Isoxazoles | Hydroxylamine | Condensation-Cyclization |

| Fused Pyridines | Ammonia/Amines | Condensation-Cyclization |

Cyclohexane-1,3-dione derivatives are fundamental building blocks in the total synthesis of numerous natural products and their analogues. google.comresearchgate.net The core structure is present in various terpenes, steroids, and alkaloids. The use of this compound allows for the introduction of a one-carbon unit (the formyl group) that can be elaborated into more complex side chains or integrated into fused ring systems characteristic of many bioactive molecules. google.comnih.govresearchgate.net

For instance, the reactive 2-formyl group can participate in Knoevenagel or aldol-type condensations, extending the carbon chain and introducing new functionalities. This approach is instrumental in building the complex skeletons of natural products like the hirsutellone family, which feature intricate polycyclic systems. nih.gov The ability to construct these scaffolds efficiently is crucial for medicinal chemistry programs aimed at exploring structure-activity relationships of natural product analogues. rsc.org

The diketone functionality of the cyclohexane (B81311) ring is a versatile handle for constructing spirocyclic systems. nih.govsemanticscholar.org Spiro-heterocycles, where two rings share a single carbon atom, are of significant interest in medicinal chemistry. The reaction of this compound with suitable reagents can lead to the formation of spiro[cyclohexane-heterocycle] frameworks.

One common strategy involves a tandem reaction where the unmasked formyl group first reacts, followed by an intramolecular reaction involving one of the ring ketones. For example, multicomponent reactions involving isatins can produce spiro[dihydropyridine-oxindole] derivatives. While specific examples starting from the title compound are not prevalent, the general methodology is well-established for related cyclohexane-1,3-diones. researchgate.net Furthermore, the active methylene (B1212753) group at the C2 position (after deprotection and tautomerization) can participate in Michael additions, which are key steps in annulation reactions to form additional carbocyclic rings.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity efficiently. nih.govbeilstein-journals.org Cyclohexane-1,3-dione and its derivatives are frequently employed as key components in MCRs. nih.gov

This compound is an excellent candidate for MCRs. After hydrolysis to the aldehyde, it can participate in reactions like the Hantzsch pyridine (B92270) synthesis or Biginelli reaction analogues to create complex heterocyclic libraries. For example, a three-component reaction between 2-formylcyclohexane-1,3-dione, an amine, and an active methylene compound can lead to highly substituted dihydropyridine (B1217469) derivatives. The development of novel MCRs using this building block is an active area of research, aiming to create libraries of complex molecules for biological screening.

Strategies for Designing and Synthesizing Functionalized Derivatives

The synthesis of functionalized derivatives of this compound is crucial for expanding its utility as a building block and for creating analogues of bioactive molecules. Modifications can be targeted at the C2 substituent or the cyclohexane ring itself.

While the C2 position is occupied by the dimethoxymethyl group, the other positions on the cyclohexane ring (C4, C5, and C6) can be functionalized, although this is often more challenging. The presence of the two carbonyl groups deactivates the ring towards electrophilic substitution but activates the C4 and C6 positions for nucleophilic attack or reactions involving enolates.

Strategies for functionalization include:

Michael Addition: The enolate of the dione (B5365651) can act as a nucleophile in Michael additions to α,β-unsaturated compounds, introducing alkyl chains at the C4 position.

Alkylation: Direct alkylation at the C4 or C6 positions can be achieved under specific basic conditions, though regioselectivity can be an issue.

Condensation Reactions: The active methylene groups at C4 and C6 can participate in condensation reactions with electrophiles like aldehydes or orthoformates under basic or acidic catalysis. For instance, reaction with dimethylformamide-dimethylacetal (DMF-DMA) can introduce a ((dimethylamino)methylene) group, which can be further transformed. researchgate.net

These functionalization strategies allow for the synthesis of a diverse range of derivatives with tailored properties for specific applications in materials science and medicinal chemistry.

Table 2: Summary of Synthetic Applications

| Application Area | Key Reactive Feature | Resulting Structures |

|---|---|---|

| Heterocycle Synthesis | 2-Formyl-1,3-dicarbonyl system | Pyrazoles, Isoxazoles, Chromenes, Pyridines |

| Natural Product Scaffolds | Versatile building block | Terpenoid, Steroid, and Alkaloid cores |

| Spirocycle Formation | Ketone functionalities | Spiro[cyclohexane-heterocycles] |

| Multi-Component Reactions | Multiple reactive sites | Highly substituted dihydropyridines, Xanthenes |

Modification of the Dimethoxymethyl Acetal Group

The dimethoxymethyl group at the C-2 position of the cyclohexane-1,3-dione ring is a stable acetal, which acts as a protected form of an aldehyde. This protecting group strategy is crucial, as the free formyl group would be highly reactive under various conditions. The primary modification of this acetal involves its deprotection or hydrolysis under acidic conditions to unmask the aldehyde, yielding the key intermediate 2-formylcyclohexane-1,3-dione. This intermediate typically exists in its more stable enol tautomeric form, 2-(hydroxymethylene)cyclohexane-1,3-dione.

The generation of this 2-formyl intermediate opens up a vast array of synthetic possibilities, most notably in the construction of fused heterocyclic rings. The 1,3-dicarbonyl system, combined with the adjacent aldehyde group, provides three reactive centers for condensation reactions with various binucleophiles.

A prominent application is the synthesis of fused pyrazole derivatives, which are a significant class of compounds in medicinal chemistry known for a wide range of pharmacological activities. nih.gov The reaction of 2-formylcyclohexane-1,3-dione with hydrazine hydrate or substituted hydrazines leads to a cyclocondensation reaction. mdpi.commdpi.com This process typically involves an initial reaction at the more electrophilic formyl carbon, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring fused to the cyclohexane core, resulting in a tetrahydro-1H-indazole-4(5H)-one skeleton. nih.gov

The general reaction scheme is as follows:

Step 1: Hydrolysis of the dimethoxymethyl acetal to 2-formylcyclohexane-1,3-dione.

Step 2: Condensation with a hydrazine derivative (R-NH-NH₂).

Step 3: Intramolecular cyclization and dehydration to form the fused pyrazole ring.

This reaction is highly efficient and allows for the introduction of various substituents onto the pyrazole ring nitrogen (N-1 position) by selecting the appropriate substituted hydrazine, thereby enabling the modulation of the molecule's physicochemical and biological properties. mdpi.com

| Reactant (Hydrazine Derivative) | Resulting Fused Heterocycle | Key Structural Feature |

|---|---|---|

| Hydrazine Hydrate (NH₂-NH₂·H₂O) | 4,5,6,7-Tetrahydro-1H-indazol-4(5H)-one | Unsubstituted pyrazole ring (N-H) |

| Phenylhydrazine (Ph-NH-NH₂) | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4(5H)-one | N-1 phenyl substitution |

| Methylhydrazine (Me-NH-NH₂) | 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4(5H)-one | N-1 methyl substitution |

Beyond pyrazoles, this strategy can be extended to other binucleophiles. For instance, reaction with hydroxylamine (NH₂OH) can yield fused isoxazole derivatives, while condensation with amidines or guanidine (B92328) can produce fused pyrimidine rings.

Development of Hybrid Molecules Incorporating Other Pharmacophoric Units

Molecular hybridization is a modern strategy in drug design that involves covalently linking two or more distinct pharmacophores (structural units responsible for biological activity) into a single "hybrid" molecule. nih.gov The goal is to create a new chemical entity with a multi-target profile, potentially leading to improved efficacy, reduced drug resistance, or a better side-effect profile. nih.gov The this compound scaffold is an excellent starting point for the development of such hybrid molecules.

The synthetic transformations described in section 5.2.2 provide a direct route to incorporating a second pharmacophoric unit. By choosing a condensing reagent that is itself a known bioactive molecule or contains a key pharmacophore, a hybrid compound can be synthesized in a single step.

For example, the well-known sulfonamide group is a cornerstone pharmacophore found in a multitude of antibacterial, diuretic, and anticancer drugs. A hybrid molecule containing both the cyclohexane-1,3-dione core and a sulfonamide moiety can be synthesized by reacting the 2-formyl intermediate with a hydrazine derivative bearing a sulfonamide group, such as 4-sulfamoylphenylhydrazine. The resulting product is a tetrahydroindolone derivative covalently linked to a benzenesulfonamide (B165840) pharmacophore. This hybrid molecule could potentially exhibit a dual mechanism of action or enhanced activity compared to the individual components.

This approach allows for the systematic creation of diverse molecular hybrids by varying the nature of the pharmacophore-bearing nucleophile.

| Pharmacophoric Reagent | Incorporated Pharmacophore | Resulting Hybrid Structure Class |

|---|---|---|

| 4-Sulfamoylphenylhydrazine | Benzenesulfonamide | Sulfonamide-pyrazole hybrid |

| Isonicotinohydrazide (Isoniazid) | Pyridine-4-carbohydrazide | Antitubercular-pyrazole hybrid |

| 4-Aminophenylacetic acid hydrazide | Phenylacetic acid | Anti-inflammatory-pyrazole hybrid |

The versatility of the 2-formylcyclohexane-1,3-dione intermediate makes it a valuable platform for combinatorial chemistry approaches aimed at discovering new lead compounds in drug discovery programs. The ability to readily fuse heterocyclic systems and simultaneously introduce other bioactive motifs provides a powerful tool for generating novel and structurally complex molecular architectures. researchgate.net

Theoretical and Mechanistic Studies of 1,3 Diketone and Acetal Moieties in the Context of 2 Dimethoxymethyl Cyclohexane 1,3 Dione

Keto-Enol Tautomerism in β-Diketones

The phenomenon of keto-enol tautomerism is a fundamental concept in organic chemistry, representing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). scienceinfo.comrsc.org In β-diketones like 2-(dimethoxymethyl)cyclohexane-1,3-dione, this equilibrium is particularly significant. The interconversion between the keto and enol tautomers involves the migration of a proton and the rearrangement of bonding electrons. scienceinfo.com

The interconversion between keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A base (often a water molecule) then removes a proton from the α-carbon, leading to the formation of the enol. masterorganicchemistry.comlibretexts.org

The steps are as follows:

Protonation of the carbonyl oxygen to form an oxonium ion intermediate. scienceinfo.comlibretexts.org

Deprotonation of the α-hydrogen by a base, resulting in the formation of a double bond and the enol. libretexts.org

Base-Catalyzed Mechanism: In the presence of a base, the α-hydrogen is first removed to form an enolate ion. masterorganicchemistry.comlibretexts.org This is followed by the protonation of the enolate oxygen to yield the enol. scienceinfo.comlibretexts.org

The steps are as follows:

A base abstracts an α-hydrogen, leading to the formation of an enolate ion. scienceinfo.com

The oxygen of the enolate ion is protonated to form the neutral enol. scienceinfo.com

Water molecules can play a crucial role in facilitating proton transfer through a bifunctional mechanism, acting as both a proton donor and acceptor. researchgate.net

The position of the keto-enol equilibrium is highly sensitive to both the solvent and the nature of the substituents on the β-diketone. rsc.orgmdpi.com

Solvent Effects: The polarity of the solvent plays a significant role in determining which tautomer is more stable. rsc.orgmissouri.edu Generally, polar solvents tend to favor the more polar keto form, while nonpolar solvents favor the less polar enol form. rsc.orgrsc.org This is because the keto form, with its two carbonyl groups, often has a larger dipole moment and is better stabilized by polar solvents. missouri.edu However, specific interactions such as hydrogen bonding between the solvent and the solute can also influence the equilibrium. irb.hr For instance, polar aprotic solvents can favor the enol form. rsc.org

| Solvent Type | Predominant Tautomer | Reasoning |

|---|---|---|

| Nonpolar (e.g., Cyclohexane) | Enol | Favors the less polar enol form and allows for strong intramolecular hydrogen bonding. rsc.org |

| Polar Protic (e.g., Water, Alcohols) | Keto | Stabilizes the more polar keto form through intermolecular hydrogen bonding, which competes with and disrupts the intramolecular hydrogen bond of the enol. rsc.org |

| Polar Aprotic (e.g., THF) | Enol | The proportion of the enol form is generally greater in polar aprotic solvents. rsc.org |

Substituent Effects: The electronic properties of the substituents on the β-diketone also impact the tautomeric equilibrium. Electron-withdrawing groups tend to increase the acidity of the α-protons, which can favor enolization. rsc.orgirb.hr Conversely, electron-donating groups can have the opposite effect. rsc.orgirb.hr The steric bulk of the substituents can also influence the equilibrium; larger groups may favor the enol form to relieve steric strain. mdpi.com

A key feature stabilizing the enol form of β-diketones is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. rsc.orgmdpi.com This creates a stable six-membered ring-like structure, often referred to as a chelate ring. researchgate.net This intramolecular hydrogen bond is a significant driving force for enolization, particularly in nonpolar solvents where intermolecular hydrogen bonding with the solvent is minimal. rsc.org The strength of this hydrogen bond can be influenced by the substituents on the β-diketone. researchgate.net For instance, the diketone 2,4-pentanedione exists predominantly in its enol form (85% under normal conditions) due to this stabilizing intramolecular hydrogen bond and conjugation. libretexts.org

Several spectroscopic techniques are employed to study and quantify the keto-enol tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this purpose because the interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. missouri.edumdpi.comnumberanalytics.com The chemical shifts of the protons, particularly the enolic proton, provide valuable information about the extent of enolization and the strength of the intramolecular hydrogen bond. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the keto and enol forms by identifying their characteristic vibrational frequencies. numberanalytics.com The keto form shows strong C=O stretching bands, while the enol form exhibits O-H and C=C stretching vibrations, with the C=O stretch often shifted to a lower frequency due to conjugation and hydrogen bonding. researchgate.netnumberanalytics.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The keto and enol forms have different electronic structures and thus absorb light at different wavelengths. rsc.orgnumberanalytics.com The enol form, with its conjugated system, typically absorbs at a longer wavelength compared to the keto form. rsc.orgnumberanalytics.com This difference in absorption can be used to determine the relative concentrations of the two tautomers in solution. rsc.org

X-ray Crystallography and Spectroscopy: Techniques like single-crystal X-ray diffraction can provide definitive structural information in the solid state. psu.edu Advanced methods such as scanning transmission X-ray microscopy combined with near-edge X-ray absorption fine structure spectroscopy (STXM/NEXAFS) have also been used to study keto-enol tautomerism, for example, in deliquesced particles. researchgate.netnih.gov

Acetal (B89532) Chemistry and its Relevance to Dimethoxymethyl Groups

The dimethoxymethyl group, -CH(OCH₃)₂, present in this compound is a dimethyl acetal of a formyl group. Acetals are generally stable compounds, particularly under neutral or basic conditions, which makes them useful as protecting groups for aldehydes and ketones in organic synthesis. chemistrysteps.com

Acetal Formation: The formation of an acetal from an aldehyde or ketone and an alcohol is an acid-catalyzed reaction. organicchemistrytutor.comlibretexts.org The mechanism involves several reversible steps:

Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic attack by alcohol: An alcohol molecule attacks the electrophilic carbonyl carbon, forming a protonated hemiacetal. libretexts.org

Deprotonation: A base (like water or another alcohol molecule) removes the proton from the newly added hydroxyl group to form a hemiacetal. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Formation of an oxonium ion: The lone pair of electrons on the ether oxygen helps to eliminate a water molecule, forming a resonance-stabilized oxonium ion. libretexts.org

Nucleophilic attack by a second alcohol molecule: A second molecule of alcohol attacks the oxonium ion. libretexts.org

Deprotonation: A final deprotonation step yields the acetal and regenerates the acid catalyst. libretexts.org

The equilibrium is typically driven towards the acetal product by removing the water formed during the reaction. organicchemistrytutor.com

Acetal Hydrolysis: Acetal hydrolysis is the reverse of acetal formation and is also acid-catalyzed. chemistrysteps.comorganicchemistrytutor.comorgoreview.com It involves the cleavage of the acetal back to the original aldehyde or ketone and alcohol in the presence of excess water and an acid catalyst. organicchemistrytutor.comyoutube.com The mechanism mirrors the formation steps in reverse:

Protonation of an acetal oxygen: One of the ether oxygens of the acetal is protonated by an acid catalyst. chemistrysteps.comorgoreview.com

Cleavage of the C-O bond: The protonated alkoxy group becomes a good leaving group (an alcohol) and is eliminated, forming an oxonium ion. chemistrysteps.com

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation: A base deprotonates the newly added water molecule to form a hemiacetal. chemistrysteps.com

Protonation of the remaining alkoxy group: The other ether oxygen (now part of the hemiacetal) is protonated. chemistrysteps.com

Elimination of the second alcohol molecule: The protonated alkoxy group is eliminated as a second molecule of alcohol, forming a protonated carbonyl group. chemistrysteps.com

Deprotonation: A final deprotonation step yields the aldehyde or ketone and regenerates the acid catalyst. chemistrysteps.com

| Process | Key Steps | Catalyst | Conditions |

|---|---|---|---|

| Formation | Protonation, Nucleophilic Attack by Alcohol, Dehydration | Acid organicchemistrytutor.com | Excess alcohol, removal of water organicchemistrytutor.com |

| Hydrolysis | Protonation, Nucleophilic Attack by Water, Alcohol Elimination | Acid orgoreview.com | Excess water organicchemistrytutor.comyoutube.com |

Comparative Stability and Reactivity Profiles of Acetals as Protecting Groups

Acetals are a crucial class of protecting groups in organic synthesis, prized for their unique stability profile. Their primary role is to mask the reactivity of carbonyl functional groups (aldehydes and ketones) during synthetic sequences that involve conditions under which the carbonyl would otherwise react. The stability of the acetal in this compound is characteristic of this functional group.

The key to the effectiveness of acetals as protecting groups lies in their stability and reactivity, which is highly dependent on the pH of the reaction medium. Acetals exhibit remarkable stability in neutral to strongly basic environments. libretexts.orglibretexts.org This inertness allows for the use of a wide range of powerful nucleophilic and basic reagents, such as organometallics (e.g., Grignard reagents) and metal hydrides (e.g., lithium aluminum hydride), without affecting the protected carbonyl group. libretexts.orglibretexts.orgchemistrysteps.com This stability is comparable to that of ethers, which are known for their general lack of reactivity under such conditions. libretexts.orgpearson.com

Conversely, the acetal linkage is labile under acidic conditions, particularly in the presence of aqueous acid. libretexts.orglibretexts.org This susceptibility to acid-catalyzed hydrolysis allows for the deprotection of the carbonyl group once the desired synthetic transformations are complete. The formation of the acetal itself is a reversible process, typically catalyzed by acid, where an aldehyde or ketone reacts with an alcohol. wikipedia.org The use of a diol, such as ethylene (B1197577) glycol, leads to the formation of a cyclic acetal, which is often favored due to increased thermodynamic stability (the chelate effect). ymerdigital.com

The reactivity of acetals, compared to the parent carbonyls, is significantly lower. Carbonyl groups feature a polarized pi bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. In contrast, acetals possess stable sigma bonds, which are much more difficult to break, thus reducing the reactivity of the original carbonyl carbon. pearson.com The stability can also be influenced by steric and electronic factors of the substituents on the acetal. For instance, silyl (B83357) ethers, another type of protecting group, show varying degrees of stability towards hydrolysis based on the bulk of the alkyl and aryl groups on the silicon atom. libretexts.org

Emerging Research on the Generation and Synthetic Reactivity of Acetal Radicals

Recent advancements in radical chemistry have opened new avenues for the synthetic application of acetals beyond their traditional role as protecting groups. A significant area of emerging research focuses on the generation and subsequent reaction of acetal radicals. researchgate.netdntb.gov.ua These species serve as potent synthetic equivalents for acyl radicals, offering alternative reaction pathways that can circumvent challenges associated with the stability of traditional acyl radical precursors. researchgate.netdntb.gov.ua

The generation of acetal radicals can be achieved through various modern synthetic methods. Photoredox catalysis, for example, provides a mild and efficient means to trigger the formation of these radicals. researchgate.net Another approach involves the use of chromium(II) catalysis, which can generate α-alkoxyalkyl radicals from acetals. researchgate.netdntb.gov.ua These generated radicals can then participate in a variety of carbon-carbon bond-forming reactions. For instance, chromium-catalyzed generation of acetal radicals allows for their addition to α-trifluoromethyl alkenes, leading to the synthesis of gem-difluoroalkenes. dntb.gov.ua

The synthetic utility of acetal radicals is a growing field of interest. digitellinc.com They are viewed as simple yet powerful building blocks for installing vicinal functional groups and for the rapid synthesis of complex molecular scaffolds. digitellinc.com Research highlights the ability to selectively direct the reactivity of radicals derived from cyclic acetals, such as dioxolanes, toward different positions, showcasing their versatility in C-C bond construction. dntb.gov.ua This reemergence of radical chemistry provides new opportunities to utilize the acetal motif to introduce important carbonyl functionalities into molecules through novel reaction pathways. researchgate.netdntb.gov.ua

Conformational Dynamics of the Cyclohexane-1,3-dione Ring

The six-membered ring of cyclohexane-1,3-dione, the core structure of the target molecule, exhibits complex conformational dynamics that differ significantly from that of unsubstituted cyclohexane (B81311). The presence of two sp²-hybridized carbonyl carbons introduces a degree of planarity that lowers the energetic barriers for conformational changes. researchgate.net

Like cyclohexane, the ground state conformation of cyclohexane-1,3-dione is the chair form. utexas.edu However, the energy barrier for the chair-chair interconversion is substantially lower. Theoretical studies using the M06-2x/6-311++G(2d,2p) level of theory have calculated the conformational inversion energy to be just 1.87 kcal/mol. researchgate.netscielo.org.mxscielo.org.mxscielo.org.mx This is significantly less than the approximately 10 kcal/mol barrier observed for cyclohexane, a difference attributed to the flattening of the ring segment containing the two carbonyl groups. researchgate.netutexas.edu This low barrier means that at room temperature, the interconversion between the two chair forms is rapid. utexas.edu

The pathway for this inversion proceeds from the chair ground state through a higher-energy transition state. scielo.org.mx This process involves the interchange of axial and equatorial positions, a fundamental concept in the conformational analysis of six-membered rings. masterorganicchemistry.com

Computational studies have been instrumental in elucidating the structures and energies of the transition states involved in the conformational changes of the cyclohexane-1,3-dione ring. researchgate.netscielo.org.mxscielo.org.mx The primary transition state for the chair-chair inversion (TSinv) has a "sofa" topology, where the C1-C4 segment containing the carbonyl groups is almost completely flat. scielo.org.mx The energy barrier to reach this state from the chair conformer is calculated to be 1.87 kcal/mol. scielo.org.mx

Beyond the inversion transition state, the topomerization process involves other transition states that connect the various boat and twisted-boat minima. scielo.org.mx For example, the transition from twisted boat A to twisted boat B proceeds through a transition state with a very low energy barrier. scielo.org.mx A global scheme representing this conformational equilibrium shows that inversion and topomerization are linked processes, with specific boat conformers (type A) providing the gateway to the main inversion transition state. scielo.org.mx

Table 1: Calculated Energetic Barriers for Conformational Changes in Cyclohexane-1,3-dione Calculations performed at the M06-2x/6-311++G(2d,2p) level of theory. Data sourced from Soto-Suárez et al., 2021. researchgate.netscielo.org.mxscielo.org.mxscielo.org.mx

| Conformational Change | Transition State | Energy Barrier (kcal/mol) |

| Chair → Inverted Chair | Inversion TS (Sofa) | 1.87 |

| Twisted Boat A → Twisted Boat B | Topomerization TS | Low |

| Boat → Twisted Boat B | - | -0.61 (ΔG°) |

Advanced Analytical Methodologies for 2 Dimethoxymethyl Cyclohexane 1,3 Dione Research

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatography is an indispensable tool in the chemical analysis of 2-(Dimethoxymethyl)cyclohexane-1,3-dione, enabling its separation from complex reaction mixtures and the precise determination of its purity and structure.

Column Chromatography for Compound Separation

Column chromatography serves as a fundamental technique for the purification of cyclohexane-1,3-dione derivatives from crude reaction products. google.com This method relies on the differential adsorption of components in a mixture onto a solid stationary phase, typically silica (B1680970) gel, allowing for their separation as a solvent (mobile phase) is passed through the column. orgsyn.orgmdpi.com

The process generally involves preparing a slurry of silica gel in a non-polar solvent, which is then packed into a glass column. orgsyn.org The crude product containing this compound is adsorbed onto a small amount of silica and carefully loaded onto the top of the packed column. orgsyn.org A solvent system, or eluent, is then passed through the column to separate the compounds. The polarity of the eluent is critical and is often optimized for the specific separation. For example, a common eluent system for purifying similar cyclohexane-1,3-dione derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297) or acetone (B3395972) and hexanes. google.comorgsyn.org As the solvent flows through the column, compounds with weaker interactions with the silica gel travel faster and are collected first, while more polar compounds are retained longer. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

| Parameter | Description | Example Application |

| Stationary Phase | The solid adsorbent material packed in the column. | Merck silica gel Si 60 (0.040–0.063). mdpi.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Hexane:Ethyl Acetate (70:30) or 35% Acetone in Hexanes. google.comorgsyn.org |

| Loading Method | The technique used to introduce the sample onto the column. | Dry loading, where the crude product is pre-adsorbed onto silica gel. orgsyn.org |

| Elution | The process of passing the mobile phase through the column to separate components. | Gradient or isocratic elution, depending on the complexity of the mixture. |

| Detection | Method used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) to check the purity of fractions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile compounds. For derivatives of cyclohexane-1,3-dione, GC is particularly effective for assessing the purity of a sample by determining the percentage by weight of the target compound in a mixture. google.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com The column, often coated with a stationary phase like Rxi-5Sil MS, separates compounds based on their boiling points and interactions with the phase. mdpi.comgcms.cz As each compound elutes from the column, it enters the mass spectrometer. mdpi.com

The mass spectrometer ionizes the molecules, commonly using electron impact (EI) ionization, which fragments the molecules into a predictable pattern. gcms.cz These fragments are then separated by their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a unique "fingerprint" for the compound. mdpi.com By comparing this spectrum to established libraries, such as the National Institute of Standards and Technologies (NIST) database, the identity of the compound can be confirmed. mdpi.com Advanced high-resolution time-of-flight (HR-TOF) mass spectrometers can provide highly accurate mass data, further improving confidence in compound identification. gcms.cz

| Component | Function | Typical Parameters |

| Gas Chromatograph | Separates volatile components of a mixture. | Column: Restek Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm). gcms.cz |

| Carrier Gas | Transports the sample through the column. | Helium at a constant flow rate (e.g., 1.0 mL/min). gcms.cz |

| Injection Mode | Introduces the sample into the GC system. | Split or Splitless. gcms.cz |

| Mass Spectrometer | Ionizes, fragments, and detects separated compounds. | Ionization Energy: 70 eV; Mass Range: 45–500 AMU. mdpi.com |

| Identification | Confirms the structure of the compound. | Comparison of mass spectra with libraries (e.g., NIST). mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Derivatized Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of less volatile compounds, complex mixtures, and derivatized products that are not suitable for GC-MS. nih.gov This method is particularly valuable for characterizing the derivatives formed when cyclohexane-1,3-diones are used as analytical reagents. nih.gov

LC-MS separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system, followed by detection with a mass spectrometer. nih.gov A common configuration uses a reversed-phase column (e.g., C18), where non-polar compounds are retained more strongly. nih.gov The sample is injected into the mobile phase stream and separated based on its affinity for the column's stationary phase.

After elution, the compounds are introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is a soft ionization technique that often leaves the molecule intact. nih.gov This allows for the determination of the molecular weight of the compound. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to quantify specific known compounds with high sensitivity or in full-scan mode to identify unknown components in a mixture. nih.gov The development of tandem in-line LC-MS methods, which use multiple columns with different selectivities (e.g., aqueous normal phase and reversed phase) in a single run, further enhances the ability to resolve a wide range of compounds in highly complex samples. researchgate.net

Application of Cyclohexane-1,3-diones as Derivatizing Agents in Analytical Chemistry

Beyond the analysis of this compound itself, the parent compound, cyclohexane-1,3-dione, serves as a valuable derivatizing agent in analytical chemistry, particularly for the analysis of aldehydes.

Derivatization Principles for Aldehyde Analysis and Spectroscopic Detection

Many low-molecular-weight aldehydes lack a strong chromophore or fluorophore, making them difficult to detect using common spectroscopic methods like UV-Vis or fluorescence detection. nih.gov Derivatization is a strategy used to attach a molecule (a "tag") to the analyte of interest, thereby improving its detectability. nih.gov

Cyclohexane-1,3-dione (CHD) has proven to be an effective derivatizing reagent for aldehydes. nih.gov The reaction, often referred to as the Hantzsch reaction, involves the condensation of an aldehyde with two equivalents of the dione (B5365651). This reaction creates a new, stable derivative that can be easily detected. jasco-global.com One of the key advantages of using CHD is its high selectivity and sensitivity. researchgate.net The derivatization process often proceeds under mild conditions, and importantly, each aldehyde typically forms a single, unique derivative without the formation of isomers, which simplifies subsequent analysis. researchgate.net The resulting product has strong absorbance at a specific wavelength (e.g., 260 nm), enabling sensitive detection. nih.gov

Micellar Electrokinetic Chromatography with Diode Array Detection (MEKC-DAD) Methodologies

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that separates both charged and neutral molecules by partitioning them between a pseudostationary phase of micelles and the surrounding aqueous buffer. mdpi.com When combined with Diode Array Detection (DAD), it allows for the sensitive analysis of aldehyde-CHD derivatives.

A validated MEKC-DAD method for analyzing aldehydes derivatized with cyclohexane-1,3-dione has been successfully developed and applied. nih.govfapesp.br In this method, the separation is performed in a capillary using a running buffer containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), which forms the micelles. nih.gov A borate (B1201080) buffer is used to control the pH and the electroosmotic flow. nih.gov The separation of the different aldehyde derivatives is achieved by applying a high voltage across the capillary. nih.gov This methodology has demonstrated excellent performance, with high linearity and low limits of detection for various aldehydes. nih.gov

The table below summarizes the optimized conditions for the MEKC-DAD analysis of aldehyde-CHD derivatives. nih.govfapesp.br

| Parameter | Optimized Condition | Purpose |

| Running Buffer | 100 mmol/L Sodium Dodecyl Sulfate (SDS) and 29 mmol/L Sodium Tetraborate | Provides the micellar phase for separation and maintains pH (9.2). |

| Applied Voltage | +20 kV (0–15 min), then +23 kV (15–17 min) | Drives the separation of the analytes in the capillary. |

| Temperature | 26°C | Ensures reproducible migration times and separation efficiency. |

| Detection | Diode Array Detector (DAD) at 260 nm | Measures the absorbance of the derivatives as they elute. |

| Performance | Limits of Detection (LODs): 0.01 to 0.7 mg/L | Demonstrates the high sensitivity of the method for various aldehydes. |

Q & A

Q. What are the common synthetic routes for preparing 2-(Dimethoxymethyl)cyclohexane-1,3-dione?

- Methodological Answer : The compound can be synthesized via a condensation reaction between cyclohexane-1,3-dione and a dimethoxymethyl precursor (e.g., dimethoxymethyl chloride or aldehyde derivatives). A typical procedure involves refluxing the reactants in ethanol or dichloromethane with a catalytic base (e.g., piperidine or triethylamine) to facilitate enolate formation and nucleophilic attack. Post-reaction purification is achieved through crystallization or column chromatography. Characterization is performed via -NMR, -NMR, and HPLC to confirm structural integrity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Spectroscopy : -NMR (to identify methoxy protons at δ ~3.3–3.5 ppm and dione carbonyls at δ ~210 ppm in -NMR).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves tautomeric ambiguities in the cyclohexane-dione core, as seen in analogous compounds like 2-(1-amino-2,2,2-trichloroethylidene)cyclohexane-1,3-dione .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHO) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to its dione and ether moieties. Stability tests under varying pH and temperature conditions are critical:

- pH Stability : Monitor degradation via HPLC in acidic (pH < 3) or basic (pH > 10) aqueous solutions.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store under inert atmosphere at –20°C to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethoxymethyl group influence reactivity in nucleophilic additions?

- Methodological Answer : The dimethoxymethyl group introduces steric hindrance and electron-donating effects, which can be studied via:

- Kinetic Experiments : Compare reaction rates of 2-(dimethoxymethyl)-substituted diones with unsubstituted analogs in nucleophilic additions (e.g., Grignard reactions).

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, methoxy groups may stabilize transition states through hyperconjugation .

Q. What strategies resolve contradictions in spectroscopic data caused by tautomerism?

- Methodological Answer : Tautomeric equilibria in cyclohexane-dione derivatives can lead to ambiguous NMR signals. Mitigation strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures to distinguish tautomers.

- Dynamic HPLC : Use chiral columns to separate enantiomers if asymmetric centers form during tautomerism.

- Isotopic Labeling : Introduce at carbonyl positions to track tautomeric shifts via mass spectrometry .

Q. How can researchers optimize catalytic conditions for asymmetric synthesis of derivatives?

- Methodological Answer : Asymmetric catalysis (e.g., organocatalysts or chiral metal complexes) can induce enantioselectivity. A stepwise approach:

- Screening Catalysts : Test proline derivatives or BINOL-based catalysts in model reactions.

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent, and catalyst loading.

- Chiral HPLC/Polarimetry : Quantify enantiomeric excess (ee) post-synthesis .

Q. What computational methods predict biological activity against enzyme targets?

- Methodological Answer : Virtual screening pipelines integrate:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase or kinases).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR Models : Train regression models on analogs (e.g., fluorinated diones with known IC values) to predict potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.